molecular formula C4H8ClNO B2786141 4-Methylidene-1,2-oxazolidine hydrochloride CAS No. 2172188-92-8

4-Methylidene-1,2-oxazolidine hydrochloride

Cat. No. B2786141
CAS RN: 2172188-92-8
M. Wt: 121.56
InChI Key: BSBVZYJBACLMRP-UHFFFAOYSA-N
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Description

4-Methylidene-1,2-oxazolidine hydrochloride, also known as methylideneoxazolidine hydrochloride, is a chemical reagent. It has a CAS Number of 2172188-92-8 and a molecular weight of 121.57 . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

Recent multicomponent syntheses of functionalized oxazolidines have used 1,2-amino alcohols as starting materials . The synthetic strategies are grouped into three categories: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methyleneisoxazolidine hydrochloride . Its Inchi Code is 1S/C4H7NO.ClH/c1-4-2-5-6-3-4;/h5H,1-3H2;1H .


Physical And Chemical Properties Analysis

4-Methylidene-1,2-oxazolidine hydrochloride is a powder that is stored at room temperature . Its molecular formula is C4H8ClNO, and it has a molecular weight of 121.56.

Scientific Research Applications

Chemical Synthesis

4-Methyleneisoxazolidine hydrochloride is used in the field of chemical synthesis . It is a key component in the synthesis of Evans’ chiral auxiliaries . These auxiliaries are widely used in asymmetric synthesis, a critical process in the production of enantiomerically pure pharmaceuticals .

Biological Activities

Isoxazole derivatives, including 4-Methyleneisoxazolidine hydrochloride, have been found to exhibit a wide spectrum of biological activities . They have shown potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobial agents, antiviral agents, anticonvulsants, antidepressants, and immunosuppressants .

Drug Development

The isoxazole nucleus is present in several marketed drugs . The diverse therapeutic activities of these drugs have led to the development of a plethora of methods for the synthesis of this valuable fragment .

Heterocyclic Compound Research

4-Methyleneisoxazolidine hydrochloride is a heterocyclic compound . Heterocyclic compounds have attracted considerable attention as they act as a bridge between chemical and life sciences . A significant amount of contemporary investigation is currently pursued on these compounds worldwide .

Synthetic Strategies

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . 4-Methyleneisoxazolidine hydrochloride plays a crucial role in these developments .

Cycloaddition Reactions

4-Methyleneisoxazolidine hydrochloride is involved in [2+3] cycloaddition reactions with captodative olefins or methyl crotonate derivatives . This reaction leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Future Directions

While specific future directions for 4-Methylidene-1,2-oxazolidine hydrochloride are not mentioned in the search results, the compound is a part of ongoing research in the field of multicomponent reactions . This suggests that it may continue to play a role in the development of new synthetic strategies and the production of useful chemical compounds.

properties

IUPAC Name

4-methylidene-1,2-oxazolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c1-4-2-5-6-3-4;/h5H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBVZYJBACLMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CNOC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyleneisoxazolidine hydrochloride

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